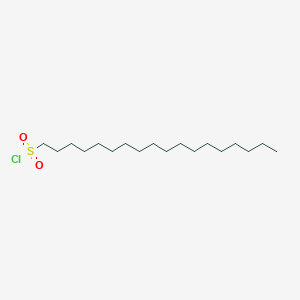

1-Octadecanesulfonyl chloride

Description

The exact mass of the compound Octadecane-1-sulphonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Octadecanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octadecanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octadecane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRWNKIQBYUKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143943 | |

| Record name | Octadecane-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-41-8 | |

| Record name | 1-Octadecanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane-1-sulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane-1-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What are the properties of 1-Octadecanesulfonyl chloride?

An In-depth Technical Guide to 1-Octadecanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Octadecanesulfonyl chloride, a versatile long-chain aliphatic sulfonyl chloride. Its unique combination of a reactive sulfonyl chloride head and a hydrophobic octadecane tail makes it a valuable reagent in diverse fields, from organic synthesis to materials science and pharmaceutical development. This document will delve into its core properties, reactivity, synthesis, and key applications, offering field-proven insights and detailed protocols.

Compound Identification and Core Characteristics

1-Octadecanesulfonyl chloride is an organic compound featuring a long 18-carbon alkyl chain attached to a sulfonyl chloride functional group.[1] This structure imparts a dual nature to the molecule: the long alkyl chain provides significant hydrophobicity, while the sulfonyl chloride group is a highly reactive electrophilic center.[1][2]

Key Identifiers:

The uniqueness of this compound lies in its long alkyl chain, which influences its physical properties like solubility and melting point and makes it suitable for applications requiring high lipophilicity or surfactant-like properties.[1][2]

Physicochemical Properties

The physical and chemical properties of 1-Octadecanesulfonyl chloride are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Melting Point | 58-60 °C | [1][4][5][6] |

| Boiling Point | 430.5 °C at 760 mmHg | [1][4][5] |

| Density | 0.985 g/cm³ | [1][4][5] |

| Flash Point | 214.2 °C | [4][5] |

| Appearance | White Solid | [7] |

| Sensitivity | Moisture Sensitive | [4][6][8] |

Reactivity and Mechanistic Insights

The chemical behavior of 1-Octadecanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).[2] The two oxygen atoms and the chlorine atom strongly withdraw electron density, rendering the sulfur atom highly susceptible to nucleophilic attack.[2]

Nucleophilic Substitution: The Cornerstone of its Utility

The most common and synthetically valuable reactions of 1-Octadecanesulfonyl chloride involve nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride ion.

-

Reaction with Amines (Sulfonamide Formation): It readily reacts with primary and secondary amines to form stable N-substituted and N,N-disubstituted sulfonamides, respectively.[1][2] This reaction is fundamental in the synthesis of a wide range of organic molecules, including many pharmaceutical compounds.[9]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to yield sulfonate esters.[2] This is a common method for introducing the long octadecanesulfonyl group into molecules.

-

Hydrolysis: Due to its moisture sensitivity, 1-Octadecanesulfonyl chloride will slowly hydrolyze in the presence of water to form the corresponding sulfonic acid.[4][6] This necessitates handling the compound under anhydrous conditions.

Sources

- 1. Buy 1-Octadecanesulfonyl chloride | 10147-41-8 [smolecule.com]

- 2. 1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem [benchchem.com]

- 3. Octadecane-1-sulphonyl chloride | C18H37ClO2S | CID 66281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 10147-41-8,1-OCTADECANESULFONYL CHLORIDE | lookchem [lookchem.com]

- 5. 1-octadecanesulfonyl chloride | CAS#:10147-41-8 | Chemsrc [chemsrc.com]

- 6. 10147-41-8 CAS MSDS (1-OCTADECANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 1-Octadecanesulfonyl chloride, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 9. quora.com [quora.com]

Introduction: The Versatility of a Long-Chain Sulfonyl Chloride

An In-Depth Technical Guide to 1-Octadecanesulfonyl Chloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-octadecanesulfonyl chloride, a pivotal reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, details its principal synthesis pathways with field-proven insights, and explores its applications, particularly as a precursor for pharmacologically relevant scaffolds.

1-Octadecanesulfonyl chloride is an organic compound characterized by a long, 18-carbon aliphatic chain linked to a highly reactive sulfonyl chloride functional group (-SO₂Cl).[1] This unique structure, combining a lipophilic alkyl tail with a potent electrophilic center, makes it an invaluable intermediate for introducing the octadecanesulfonyl moiety into a wide range of molecules.[2] Its primary role in organic synthesis is that of a sulfonating agent, enabling the creation of stable sulfonamides and sulfonate esters—functional groups prevalent in pharmaceuticals, surfactants, and advanced materials.[1][2] This guide offers an in-depth exploration of its chemical properties, established synthesis protocols, and critical safety considerations to empower researchers in leveraging its full synthetic potential.

Molecular Profile and Physicochemical Properties

The reactivity of 1-octadecanesulfonyl chloride is fundamentally dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack.[2] This reactivity is the cornerstone of its synthetic utility.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | octadecane-1-sulfonyl chloride | [3] |

| CAS Number | 10147-41-8 | [3] |

| Molecular Formula | C₁₈H₃₇ClO₂S | [1][3] |

| Molecular Weight | 353.00 g/mol | [1][3][4] |

| Melting Point | 58-60°C | [1][5] |

| Boiling Point | 430.5°C at 760 mmHg | [1][5] |

| Density | 0.985 g/cm³ | [1][5] |

| Appearance | White to off-white solid | |

| Sensitivity | Moisture Sensitive | [5][6] |

| SMILES | CCCCCCCCCCCCCCCCCCS(=O)(=O)Cl | [1][3] |

The long octadecane backbone imparts significant lipophilicity, influencing the solubility and pharmacokinetic properties of its derivatives. The sulfonyl chloride group is highly susceptible to hydrolysis and reacts readily with nucleophiles such as amines, alcohols, and thiols.[2]

Core Synthesis Pathways: A Methodological Deep Dive

The synthesis of 1-octadecanesulfonyl chloride can be approached through several strategic pathways, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.

Pathway A: Oxidative Chlorination of 1-Octadecanethiol

This is a prevalent laboratory-scale method that starts from the corresponding thiol, 1-octadecanethiol. The core of this process is the oxidation of the sulfur atom in the presence of a chlorine source.

Causality and Mechanistic Insight: The thiol is first oxidized, likely to a disulfide intermediate, which is then subjected to oxidative chlorination. Reagents like N-Chlorosuccinimide (NCS) in the presence of a chloride source provide a controlled, in-situ generation of the chlorinating species, avoiding the direct use of hazardous gaseous chlorine.[2][7] The reaction is typically performed at low temperatures to manage its exothermicity and prevent degradation of the desired product.

Diagram 1: Workflow for the synthesis of 1-octadecanesulfonyl chloride via thiol oxidation.

Experimental Protocol: Oxidation using N-Chlorosuccinimide (NCS)

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-octadecanethiol in a suitable solvent such as acetonitrile. Cool the flask to 0-5°C using an ice bath.

-

Reagent Addition: In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS) and a catalytic amount of tetrabutylammonium chloride in water.[1][2]

-

Reaction: Add the NCS solution dropwise to the stirred thiol solution, ensuring the temperature is maintained below 10°C. The reaction is typically rapid.

-

Workup: After the addition is complete, stir the mixture for an additional 30-60 minutes. Quench any excess oxidant with a solution of sodium sulfite.

-

Isolation: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the solid residue from a suitable solvent (e.g., hexane) to obtain pure 1-octadecanesulfonyl chloride.

Pathway B: Sulfochlorination of n-Octadecane

This pathway represents a more direct, industrial-scale approach where the alkane itself is functionalized. The reaction typically involves treating n-octadecane with a mixture of sulfur dioxide and chlorine gas, initiated by ultraviolet (UV) light.[8]

Causality and Mechanistic Insight: This is a free-radical chain reaction. UV light initiates the homolytic cleavage of chlorine (Cl₂) into chlorine radicals (Cl•). These radicals abstract a hydrogen atom from the octadecane chain, creating an octadecyl radical (C₁₈H₃₇•). This radical then reacts with sulfur dioxide (SO₂), followed by another chlorine molecule, to form the sulfonyl chloride product and regenerate a chlorine radical, propagating the chain. A key challenge is controlling the reaction selectivity, as substitution can occur at any position on the alkyl chain, and over-chlorination can lead to chlorinated byproducts.[9]

Diagram 2: Conceptual pathway for the direct sulfochlorination of n-octadecane.

Pathway C: From 1-Chlorooctadecane via S-Alkyl Isothiourea Salt

Causality and Mechanistic Insight:

-

Salt Formation: 1-Chlorooctadecane, an alkyl halide, undergoes a nucleophilic substitution reaction with thiourea. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride ion to form the stable S-octadecylisothiourea salt.

-

Oxidative Chlorination: The isothiourea salt is then treated with a strong oxidizing agent in the presence of a chlorine source, such as tert-butyl hypochlorite (t-BuOCl) or sodium hypochlorite (bleach).[2][10] This step cleaves the C-S and S-N bonds and oxidizes the sulfur atom to the +6 oxidation state, concurrently incorporating chlorine to form the sulfonyl chloride. This method is often high-yielding and uses inexpensive starting materials.[10]

Diagram 3: Two-step synthesis of 1-octadecanesulfonyl chloride via an isothiourea salt intermediate.

Experimental Protocol: Isothiourea Salt Method

-

Salt Formation: Reflux a mixture of 1-chlorooctadecane and an equimolar amount of thiourea in ethanol for several hours.[2] Upon cooling, the S-octadecylisothiourea salt will precipitate and can be collected by filtration.

-

Oxidative Chlorination: Suspend the dried isothiourea salt in an acetonitrile-water mixture and cool to 0°C.

-

Reagent Addition: Add a solution of tert-butyl hypochlorite (t-BuOCl) dropwise while maintaining the temperature between 0-20°C.[2]

-

Workup and Isolation: After the reaction is complete, extract the product with an organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum.

-

Purification: Recrystallize the resulting solid from a suitable solvent to obtain pure 1-octadecanesulfonyl chloride. This process can achieve yields as high as 95%.[2]

Key Applications in Drug Development and Organic Synthesis

The primary utility of 1-octadecanesulfonyl chloride lies in its ability to form sulfonamides and sulfonate esters, structures of immense importance in medicinal chemistry.[11][12][13]

-

Synthesis of Sulfonamides: The reaction of 1-octadecanesulfonyl chloride with primary or secondary amines is a robust method for creating N-substituted octadecanesulfonamides.[2] The sulfonamide functional group is a key pharmacophore found in a wide array of drugs, including antimicrobial agents, diuretics, and antitumor medications.[11] The long alkyl chain can be used to modulate a drug candidate's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Formation of Sulfonate Esters: Reaction with alcohols yields octadecanesulfonate esters.[2] These esters can serve as prodrugs, improving the bioavailability of a parent drug, or act as intermediates where the sulfonate group functions as an excellent leaving group in subsequent nucleophilic substitution reactions.

-

Material Science: The long alkyl chain makes this reagent useful for creating surfactants and modifying polymer surfaces to alter their properties, such as hydrophobicity.[1][2]

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high reactivity, proper handling of 1-octadecanesulfonyl chloride is paramount. It is classified as a corrosive substance that causes severe skin burns and eye damage.[3]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[14][15]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of its vapors, which are lachrymatory (tear-inducing).[14][16]

-

Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and octadecanesulfonic acid.[5][17] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

-

Spill Management: In case of a spill, do not use water. Neutralize with a dry, inert material such as sand or sodium bicarbonate. Keep combustible materials away from the spill area.[17]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

By adhering to these protocols, a self-validating system of safety is established, minimizing risk and ensuring experimental integrity.

Conclusion

1-Octadecanesulfonyl chloride is a powerful and versatile synthetic tool. Its value is derived from the predictable and efficient reactivity of its sulfonyl chloride group, combined with the significant lipophilic contribution of its 18-carbon chain. A thorough understanding of its synthesis pathways, from the oxidation of thiols to the functionalization of alkyl halides, allows researchers to select the most appropriate method for their specific needs. When handled with the rigorous safety protocols outlined in this guide, 1-octadecanesulfonyl chloride serves as a key building block for constructing complex molecules with tailored properties for applications spanning from drug discovery to material science.

References

-

LookChem. (n.d.). Cas 10147-41-8, 1-OCTADECANESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (1939). US2174492A - Preparation of alkane sulphonyl chlorides.

-

PubChem. (n.d.). Octadecane-1-sulphonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). octadecane-1-sulphonyl chloride. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

ResearchGate. (2022). Application of Sulfonyl in Drug Design. Retrieved from [Link]

- Google Patents. (1981). EP0040560B1 - Alkane-sulfonyl chlorides preparation.

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ACS Publications. (2023). Visible-Light Photoredox-Catalyzed Radical Addition/Cyclization of Imidazoles with Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Oxidative chlorination mechanism (sulfide to sulfonyl chloride). Retrieved from [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Retrieved from [Link]

-

PubChem. (n.d.). Octadecane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1998). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Retrieved from [Link]

Sources

- 1. Buy 1-Octadecanesulfonyl chloride | 10147-41-8 [smolecule.com]

- 2. 1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem [benchchem.com]

- 3. Octadecane-1-sulphonyl chloride | C18H37ClO2S | CID 66281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. octadecane-1-sulphonyl chloride [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 10147-41-8 CAS MSDS (1-OCTADECANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. US2174492A - Preparation of alkane sulphonyl chlorides - Google Patents [patents.google.com]

- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1-Octadecanesulfonyl Chloride: From Natural Occurrence to Synthetic Applications

This guide provides a comprehensive overview of 1-octadecanesulfonyl chloride, a versatile long-chain aliphatic sulfonyl chloride. We will delve into its natural sources, discovery, chemical properties, synthesis, and its significant role as a synthetic intermediate in various fields, including drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights.

Introduction and Chemical Identity

1-Octadecanesulfonyl chloride (C₁₈H₃₇ClO₂S) is an organic compound characterized by a long 18-carbon (octadecane) alkyl chain attached to a reactive sulfonyl chloride functional group.[1][2] This unique structure, combining a lipophilic aliphatic tail with a highly electrophilic sulfur center, makes it a valuable reagent in organic synthesis.[1][3] Its primary utility lies in its function as a potent sulfonating agent, enabling the introduction of the octadecanesulfonyl moiety into a wide range of molecules.[3][4] This modification is particularly useful for increasing the lipophilicity of molecules, a critical parameter in the design of pharmacologically active compounds and specialized surfactants.[3]

The IUPAC name for this compound is octadecane-1-sulfonyl chloride.[2] It is also known by various synonyms, including octadecanesulphonyl chloride and stearylsulfonyl chloride.[2][4][5]

Key Physicochemical Properties

A summary of the essential physicochemical properties of 1-octadecanesulfonyl chloride is presented in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₈H₃₇ClO₂S[2][4][5] |

| Molecular Weight | ~353.00 g/mol [1][2] |

| CAS Number | 10147-41-8[2] |

| Melting Point | 58-60 °C[1][4][5] |

| Boiling Point | 430.5 °C at 760 mmHg[1][4] |

| Density | 0.985 g/cm³[1][4] |

| Appearance | Solid (at room temperature) |

| Sensitivity | Moisture sensitive[4][5] |

Natural Occurrences and Discovery

While primarily known as a synthetic reagent, 1-octadecanesulfonyl chloride has been identified as a naturally occurring compound in various biological systems.[3] Its discovery in nature is relatively recent and has been facilitated by advancements in analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Academic research has documented its presence in:

-

Marine Algae: Extracts from the seaweed Sarconema filiforme.[3]

-

Terrestrial Plants: The leaves of Leea macrophylla and in kenaf (Hibiscus cannabinus) subjected to salt stress conditions.[3]

-

Volatile Compounds: Identified as a volatile component in the stem extract of Breynia cernua.[3]

The identification of 1-octadecanesulfonyl chloride in such diverse natural sources is significant. It prompts further investigation into the biosynthetic pathways responsible for its formation and its potential ecological or physiological roles within these organisms. The presence of such a reactive compound in a biological context is intriguing and suggests specialized metabolic functions that are yet to be fully elucidated.

Synthesis and Chemical Reactivity

Synthetic Methodologies

1-Octadecanesulfonyl chloride can be synthesized through several established chemical routes. The choice of method often depends on the desired scale, purity, and available starting materials.

-

From n-Octadecane: A direct approach involves the reaction of n-octadecane with sulfuryl chloride (SO₂Cl₂), often initiated by a radical initiator.[4] This method provides a straightforward path from the parent alkane.

-

Oxidation of Thiols: A common laboratory-scale synthesis involves the oxidation of 1-octadecanethiol. Reagents such as N-chlorosuccinimide or tetrabutylammonium chloride can be employed under controlled conditions to achieve this transformation.[1]

-

From Alkyl Halides: An alternative route starts with a suitable alkyl halide, such as 1-chlorooctadecane.[3] This precursor is first reacted with thiourea to form an S-alkylisothiourea salt. Subsequent oxidative chlorination of this intermediate yields the final sulfonyl chloride.[3]

Caption: Key synthetic routes to 1-Octadecanesulfonyl chloride.

Core Reactivity: The Sulfonyl Chloride Group

The chemical utility of 1-octadecanesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group.[3] The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack, leading to substitution reactions where the chloride ion acts as a good leaving group.[1][3]

Key Reactions:

-

Formation of Sulfonamides: It readily reacts with primary and secondary amines to form stable N-substituted and N,N-disubstituted sulfonamides, respectively.[1][3] This is a cornerstone reaction in medicinal chemistry for the synthesis of sulfa drugs and other bioactive molecules.

-

Formation of Sulfonate Esters: In the presence of alcohols or phenols, it undergoes reaction to produce sulfonate esters.[3]

-

Hydrolysis: Being moisture-sensitive, it can be hydrolyzed by water to form the corresponding 1-octadecanesulfonic acid.

Caption: Major reactions of 1-Octadecanesulfonyl chloride.

Applications in Drug Development and Research

The unique properties of 1-octadecanesulfonyl chloride make it a valuable tool in several scientific and industrial domains.

-

Medicinal Chemistry and Drug Development: The sulfonamide linkage is a key structural motif in a wide array of pharmaceuticals. 1-Octadecanesulfonyl chloride serves as a lipophilic building block for synthesizing novel sulfonamide-based drug candidates.[1] The long alkyl chain can enhance membrane permeability and modulate the pharmacokinetic profile of a drug molecule.

-

Biochemical Probes: It can be used to modify biomolecules such as proteins and peptides.[1] This covalent modification can help in elucidating the structure-function relationships of these biological macromolecules, which is a critical aspect of biochemical research and drug target validation.[1]

-

Surfactant Production: Due to its amphiphilic nature upon conversion to a sulfonate salt, it is a precursor in the manufacture of specialty surfactants.[4] These surfactants are employed in various industrial applications, including detergents and emulsifiers.[4]

-

Polymer Science: In the polymer industry, it is utilized as a modifying agent to alter the surface properties or bulk characteristics of polymers, enhancing their performance for specific applications.[4]

Caption: Key application areas for 1-Octadecanesulfonyl chloride.

Experimental Protocol: Synthesis of an N-Substituted Octadecanesulfonamide

This protocol provides a representative method for the synthesis of a sulfonamide from 1-octadecanesulfonyl chloride and a primary amine.

Objective: To synthesize N-benzyl-1-octadecanesulfonamide.

Materials:

-

1-Octadecanesulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-octadecanesulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Amine Addition: In a separate vessel, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding 1M HCl to neutralize the excess triethylamine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-benzyl-1-octadecanesulfonamide.

Safety and Handling

1-Octadecanesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is moisture-sensitive.[4][5]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

1-Octadecanesulfonyl chloride is a multifaceted compound with significance spanning from its presence in the natural world to its role as a key building block in synthetic chemistry. Its long aliphatic chain and reactive sulfonyl chloride group provide a powerful combination for modifying molecular properties, particularly for enhancing lipophilicity. For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of its reactivity, handling, and applications is essential for leveraging its full potential. Future research into its natural biosynthetic pathways and the exploration of novel derivatives for therapeutic applications remain promising areas of investigation.

References

-

LookChem. (n.d.). Cas 10147-41-8, 1-OCTADECANESULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Octadecane-1-sulphonyl chloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-octadecanesulfonyl chloride | CAS#:10147-41-8. Retrieved from [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-61. Retrieved from [Link]

-

Marunaka, Y. (2023). Physiological roles of chloride ions in bodily and cellular functions. Journal of Physiological Anthropology, 42(1), 29. Retrieved from [Link]

Sources

- 1. Buy 1-Octadecanesulfonyl chloride | 10147-41-8 [smolecule.com]

- 2. Octadecane-1-sulphonyl chloride | C18H37ClO2S | CID 66281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octadecanesulfonyl chloride | 10147-41-8 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 10147-41-8 CAS MSDS (1-OCTADECANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Enduring Electrophilicity of the Sulfonyl Chloride Group: A Technical Guide for Researchers

Abstract

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, particularly in the construction of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and materials science. Its reactivity is governed by the powerful electrophilic nature of the sulfur atom, a consequence of a unique electronic architecture. This in-depth technical guide provides a comprehensive exploration of the core principles underlying the electrophilicity of sulfonyl chlorides. We will delve into the electronic structure, dissect the mechanisms of its characteristic reactions, quantify the factors influencing its reactivity, and provide field-proven experimental protocols for its successful application in the laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this vital functional group.

The Electronic Architecture of the Sulfonyl Chloride Group: The Heart of its Electrophilicity

The remarkable reactivity of the sulfonyl chloride group (R-SO₂Cl) stems from the high partial positive charge on the central sulfur atom. This electrophilicity is a synergistic effect of the atoms bonded to it.[1]

Computational and crystallographic studies have provided a nuanced understanding of the bonding within the sulfonyl group.[2][3] The traditional representation involving d-orbital participation and an expanded octet on sulfur is now considered less accurate.[2][3] Instead, the bonding is best described as highly polarized, with significant ionic character in the sulfur-oxygen bonds (S⁺-O⁻).[2][3] The two oxygen atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect, significantly depleting electron density from the sulfur atom.

Furthermore, the chlorine atom, also electronegative, contributes to this electron withdrawal, albeit to a lesser extent than the oxygens. This creates a highly polarized S-Cl bond, making the chloride ion an excellent leaving group in nucleophilic substitution reactions.[1] Natural Bond Orbital (NBO) analysis suggests that the electronic structure is further stabilized by hyperconjugation, involving interactions between the lone pairs of the oxygen and chlorine atoms with the antibonding orbitals of the adjacent bonds.[4]

This confluence of inductive effects and the presence of a good leaving group renders the sulfur atom in a sulfonyl chloride a potent electrophilic center, readily attacked by a wide array of nucleophiles.[5]

Reaction Mechanisms: A Deeper Look into Nucleophilic Substitution at Sulfur

The reactions of sulfonyl chlorides with nucleophiles are central to their utility. While often depicted as a straightforward Sₙ2-type displacement, the mechanism of nucleophilic substitution at a tetracoordinate sulfur atom is more complex than at a saturated carbon center.[6]

Two primary mechanistic pathways are generally considered:

-

A Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state.[6]

-

A Stepwise Addition-Elimination (A-E) Mechanism: This mechanism involves the initial formation of a transient, pentacoordinate trigonal bipyramidal intermediate.[6][7] This intermediate then collapses in a second step, expelling the chloride ion to form the final product.

The operative mechanism can be influenced by several factors, including the nature of the nucleophile, the substrate, and the solvent.[8] However, for many common reactions of arenesulfonyl chlorides, kinetic and computational studies suggest a mechanism that is predominantly Sₙ2-like in character.[6]

Diagram of the General Nucleophilic Substitution Mechanism at a Sulfonyl Chloride

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Quantifying Reactivity: The Influence of Substituents

The electrophilicity of the sulfonyl chloride group, and thus its reactivity, can be finely tuned by the nature of the 'R' group attached to the sulfur atom. For arylsulfonyl chlorides, the electronic properties of substituents on the aromatic ring have a predictable and quantifiable effect on the reaction rate.

This relationship can be described by the Hammett equation, which correlates the rate constants of a series of reactions with the electronic properties of the substituents.[5] For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ (rho) value is observed, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction by further increasing the electrophilicity of the sulfur atom.[9] Conversely, electron-donating groups decrease the reaction rate.

Table 1: Relative Reactivity of para-Substituted Benzenesulfonyl Chlorides in Hydrolysis

| Substituent (p-X) | Hammett Constant (σ) | Relative Rate (kₓ/kн) |

| -OCH₃ | -0.27 | 0.3 |

| -CH₃ | -0.17 | 0.45 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 2.43 |

| -NO₂ | +0.78 | 150 |

Data compiled from kinetic studies of the hydrolysis of arenesulfonyl chlorides.[9]

Key Reactions and Field-Proven Protocols

The electrophilic nature of sulfonyl chlorides makes them valuable reagents for the synthesis of a variety of important compound classes.

Synthesis of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for the formation of sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

This protocol describes the synthesis of a secondary sulfonamide, a common structural motif in medicinal chemistry.

Diagram of the Sulfonamide Synthesis Workflow

Caption: A typical workflow for the synthesis of a sulfonamide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.1 eq).

-

Base Addition: Cool the reaction mixture in an ice bath and add triethylamine (1.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-cyclohexyl-p-toluenesulfonamide as a white solid.

-

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating protocol includes clear steps for purification and characterization, ensuring the identity and purity of the final product.

Synthesis of Sulfonate Esters

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

This protocol details the preparation of an activated sulfonate ester, often used in the synthesis of bioconjugates and as a reactive intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a flask, dissolve 4-nitrophenol (1.0 eq) in pyridine (3 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

-

Work-up: Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain 4-nitrophenyl p-toluenesulfonate as a crystalline solid.

-

Characterization: Verify the product's identity and purity using melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion

The electrophilic nature of the sulfonyl chloride group is a direct consequence of its distinct electronic structure. The strong inductive effects of the oxygen and chlorine atoms render the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the ability to modulate it through substituent effects, has established sulfonyl chlorides as indispensable reagents in organic synthesis. A thorough understanding of the underlying principles of their reactivity and the application of robust, validated protocols are paramount for their successful and reproducible use in the development of novel molecules for a wide range of scientific applications.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kubinyi, H. (1998). Similarity and Dissimilarity: A Medicinal Chemist's View. Perspectives in Drug Discovery and Design, 9-11, 225-252.

-

Dobado, J. A., Molina, J. M., & Heard, G. L. (2007). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry, 46(18), 7433–7442. [Link]

-

Drabowicz, J., Dudziński, B., & Mikołajczyk, M. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1449. [Link]

- Wallace, O. B. (2009). Sulfonyl Chlorides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Hargittai, I. (2000).

- King, J. F., & Lee, T. M. L. (1979). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 101(22), 6620–6626.

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. [Link]

-

Organic Syntheses. (n.d.). N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. [Link]

- Kee, C. W., & Tiong, V. (2015). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C−H Bond Functionalizations: Models and Catalysts.

- Platts, J. A., Hibbs, D. E., Hambley, T. W., & Hursthouse, M. B. (1997). A computational and crystallographic investigation of the electronic structure of the sulfonyl group. Journal of the Chemical Society, Perkin Transactions 2, (11), 2229-2234.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

- Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2(intermediate) mechanism for solvolyses of sulfonyl chlorides. Journal of the American Chemical Society, 112(10), 3974–3979.

-

Kevill, D. N., & Kim, C. B. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 208-223. [Link]

-

Master Organic Chemistry. (n.d.). Tosylates And Mesylates. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]

-

Organic Syntheses Procedure. (n.d.). p-Toluenesulfonic acid, butyl ester. [Link]

-

Fiveable. (n.d.). Sulfonyl Chloride Definition. [Link]

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

-

Reddit. (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Link]

-

Pearson. (2024). The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why?. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-N-propylbenzenesulfonamide. [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

-

ResearchGate. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Oxford Reference. (n.d.). Hammett equation. [Link]

-

RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

-

IUPAC. (1994). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

-

MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

UCL Discovery. (2020). A Computational and Structural Study of Chloride Oxidation Compounds and Other Energy Materials. [Link]

-

CORE. (n.d.). Chemistry of electrophilic intermediates in the sulfonation process. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]

- 9. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

The Unseen Potential: A Technical Guide to the Biological Activity of Long-Chain Sulfonyl Chlorides

Foreword: Beyond the Reagent Shelf

To the seasoned researcher, the sulfonyl chloride functional group is a familiar friend—a dependable electrophile for the synthesis of sulfonamides, sulfonates, and other sulfur-containing scaffolds. Their utility as building blocks in medicinal chemistry is well-documented and undisputed.[1][2] However, to view these molecules solely as synthetic intermediates is to overlook a fascinating and underexplored area of their potential: their intrinsic biological activity. This guide ventures beyond the conventional role of long-chain sulfonyl chlorides, delving into their capacity to directly interact with biological systems. We will explore their potential as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds, always with a keen eye on the influence of the long aliphatic chain. This document is intended for drug discovery professionals, medicinal chemists, and biologists who are keen to explore novel mechanisms of action and untapped chemical space.

The Double-Edged Sword: Reactivity as a Gateway to Bioactivity

The very characteristic that makes sulfonyl chlorides exceptional synthetic tools—their reactivity—is also the foundation of their potential biological activity. The sulfur-chlorine bond is highly polarized and susceptible to nucleophilic attack, particularly by the side chains of amino acids such as serine, lysine, and cysteine.[3] This inherent reactivity suggests a primary mechanism of action: covalent inhibition .

Unlike their more stable sulfonamide and sulfonate ester derivatives, long-chain sulfonyl chlorides have the potential to form irreversible covalent bonds with protein targets, leading to prolonged or permanent modulation of their function.[3][4] This positions them as intriguing candidates for targeting proteins that have proven difficult to inhibit with traditional non-covalent binders.

Caption: Covalent modification of a biological target by a long-chain sulfonyl chloride.

The Influence of the Aliphatic Tail: A Lipophilic Variable

The "long-chain" aspect of these molecules is not a trivial detail. The length and nature of the aliphatic tail are critical modulators of their biological activity, primarily through influencing their physicochemical properties.

-

Hydrophobicity and Membrane Interactions: A longer alkyl chain significantly increases the lipophilicity of the molecule. This can enhance its ability to partition into and traverse cellular membranes, potentially granting access to intracellular targets. However, excessive hydrophobicity can also lead to non-specific membrane disruption and increased cytotoxicity.[5][6]

-

Target Specificity: The aliphatic chain can engage in hydrophobic interactions within the binding pockets of target proteins, contributing to affinity and selectivity. The optimal chain length will therefore be target-dependent.

-

Solubility and Bioavailability: A longer chain generally decreases aqueous solubility, which can pose challenges for formulation and bioavailability in vivo.

Studies on related aliphatic compounds have demonstrated a clear link between chain length and biological effect. For instance, the antibacterial activity of some aliphatic sulfonamides has been shown to decrease as the carbon chain length increases.[7] Conversely, in a series of amphiphilic selenolanes, longer alkyl chains (≥C8) were associated with greater cytotoxicity.[5] This underscores the importance of systematically varying the chain length in any screening campaign.

Potential Biological Activities and Therapeutic Applications

While direct studies on long-chain sulfonyl chlorides are sparse, we can infer their potential activities from the extensive research on their sulfonamide derivatives and the known reactivity of the sulfonyl chloride headgroup.

Enzyme Inhibition

The demonstrated activity of sulfonamides against a range of enzymes suggests that their parent sulfonyl chlorides could act as potent, irreversible inhibitors.[2][8]

-

Potential Targets:

-

Proteases: The active sites of many proteases contain nucleophilic residues (e.g., serine, cysteine) that are susceptible to attack by sulfonyl chlorides.

-

Kinases: While less common, targeting non-cysteine residues in the kinase active site is an emerging area of covalent inhibitor design.[3]

-

Metabolic Enzymes: Enzymes such as butyrylcholinesterase and lipoxygenase have been shown to be inhibited by sulfonamides, making their parent sulfonyl chlorides intriguing candidates for investigation.[8][9]

-

Table 1: Potential Enzyme Targets for Long-Chain Sulfonyl Chlorides

| Enzyme Class | Potential Nucleophilic Residues | Rationale for Targeting |

| Serine Proteases | Serine, Histidine | Covalent modification of the catalytic serine. |

| Cysteine Proteases | Cysteine | Highly nucleophilic thiol group is a prime target. |

| Kinases | Lysine, Tyrosine | Potential for covalent interaction with key binding site residues. |

| Esterases | Serine | Similar mechanism to serine proteases. |

Antimicrobial and Antifungal Activity

The sulfonamide functional group is the cornerstone of sulfa drugs, the first class of synthetic antibiotics.[10] It is therefore highly probable that long-chain sulfonyl chlorides possess intrinsic antimicrobial and antifungal properties.

-

Mechanism of Action: The lipophilic tail could facilitate insertion into and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death. Additionally, covalent modification of essential microbial enzymes could contribute to their antimicrobial effect.

-

Spectrum of Activity: The broad-spectrum activity of many sulfonamides against both Gram-positive and Gram-negative bacteria, as well as various fungal species, suggests that long-chain sulfonyl chlorides could exhibit a similarly wide range of activity.[7][11][12]

Cytotoxicity and Anticancer Potential

The high reactivity of sulfonyl chlorides can also be harnessed for cytotoxic effects against cancer cells. By covalently modifying proteins involved in cell proliferation, survival, and metastasis, these compounds could offer novel avenues for anticancer drug development.

-

Considerations: A significant challenge will be achieving selectivity for cancer cells over healthy cells to minimize off-target toxicity. The increased hydrophobicity from the long chain could lead to non-specific cytotoxicity.[5]

Experimental Protocols for Assessing Biological Activity

A robust and systematic approach is essential for evaluating the biological potential of these reactive compounds. The following protocols provide a starting point for in vitro assessment.

Synthesis of Long-Chain Sulfonyl Chlorides

A reliable synthetic route is the first step. One common method is the oxidative chlorination of S-alkyl isothiourea salts, which is known for its efficiency and use of readily available reagents.[13]

Step-by-Step Protocol:

-

Preparation of S-Alkyl Isothiourea Salt: React the corresponding long-chain alkyl halide with thiourea in a suitable solvent (e.g., ethanol) under reflux.

-

Oxidative Chlorination: Treat the S-alkyl isothiourea salt with an oxidizing agent (e.g., sodium hypochlorite solution) in the presence of a chlorine source.

-

Work-up and Purification: Extract the sulfonyl chloride into an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography.

Caption: Workflow for the synthesis of long-chain sulfonyl chlorides.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a standard first-line screen for cytotoxicity.[14]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the long-chain sulfonyl chloride (typically from 0.1 to 100 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[7]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare a two-fold serial dilution of the long-chain sulfonyl chloride in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay

The specific design of an enzyme inhibition assay will depend on the target enzyme. However, a general workflow can be outlined.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the long-chain sulfonyl chloride for a set period to allow for covalent modification.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by detecting the formation of a product or the depletion of the substrate over time using a suitable method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 value.

Concluding Remarks and Future Directions

Long-chain sulfonyl chlorides represent a largely untapped area for the discovery of novel bioactive molecules. Their inherent reactivity, modulated by the physicochemical properties of the long aliphatic tail, makes them intriguing candidates for covalent inhibitors of a wide range of biological targets. While their reactivity presents challenges in terms of selectivity and potential toxicity, it also offers the promise of high potency and prolonged duration of action.

Future research should focus on:

-

Systematic Screening: Evaluating libraries of long-chain sulfonyl chlorides with varying chain lengths against diverse biological targets.

-

Mechanism of Action Studies: Elucidating the specific amino acid residues targeted by these compounds and confirming the covalent nature of the interaction.

-

Structure-Activity Relationship (SAR) Studies: Optimizing the aliphatic chain and exploring different aromatic and heterocyclic scaffolds to improve potency and selectivity.

-

In Vivo Evaluation: Progressing promising candidates into animal models to assess their efficacy, pharmacokinetics, and toxicology.

By shifting our perspective and viewing these reactive intermediates as potential drugs in their own right, we may unlock new therapeutic avenues for a host of diseases.

References

- Abbasi, M. A., et al. (2014). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. Journal of the Chemical Society of Pakistan, 36(1), 134-141.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Chlorine. U.S. Department of Health and Human Services, Public Health Service.

- Barceló, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Çalışkan, B., & Gokcen, T. (2020). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 823-832.

- Ghamari, N., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(4), 1257–1264.

- Grienke, U., et al. (2014). A comprehensive review of the botany, traditional uses, phytochemistry, pharmacology, and toxicology of Sassafras albidum. Journal of Ethnopharmacology, 152(3), 427-440.

- Jones, L. H., et al. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 12(35), 11576-11590.

- Karakus, S., & Koca, M. (2019). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 17(3), 576-586.

- Kee, J.-M., & Taha, H. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(8), 1239-1256.

- Kılıç, Z., et al. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. European Journal of Medicinal Chemistry, 42(5), 699-704.

- Meijering, E., et al. (2012). Quantitative analysis of co-localization in fluorescence microscopy. Methods in Molecular Biology, 806, 313-333.

- Mugnaini, C., & Corelli, F. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 861.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5144, Safrole. Retrieved from [Link].

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.

- National Research Council (US) Committee on Toxicology. (2007). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.

- Porel, M., & Ramapanicker, R. (2019). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC Advances, 9(4), 2038-2048.

- Sadowski, Z., et al. (2020). Antibacterial activity testing methods for hydrophobic patterned surfaces. Scientific Reports, 10(1), 10645.

- Tew, G. N., et al. (2010). The Role of Hydrophobicity in the Antimicrobial and Hemolytic Activities of Polymethacrylate Derivatives. Chemistry - A European Journal, 16(34), 10424-10431.

- Turos, E., & Long, T. E. (2011). Antibiotic-resistant bacteria: a challenge to the medical community. American Chemical Society.

- van Meer, G., et al. (2008). Membrane lipids: where they are and how they behave. Nature Reviews Molecular Cell Biology, 9(2), 112-124.

- Vlazna, D., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(19), 5944.

- Vlahopoulos, S., et al. (2018). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Anticancer Research, 38(1), 211-222.

- Wu, P., & Mo, X. (2015). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Advances, 5(103), 84795-84803.

- Yang, Z., & Xu, J. (2013). A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis, 45(12), 1675-1682.

- Zhang, Y., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. Biochemistry, 56(35), 4625–4630.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 5. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Hydrophobicity in the Antimicrobial and Hemolytic Activities of Polymethacrylate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-Octadecanesulfonyl Chloride as a Sulfonating Agent in Organic Chemistry

Introduction: The Strategic Role of Long-Chain Sulfonating Agents

In the landscape of organic synthesis, sulfonyl chlorides are a cornerstone class of reagents, pivotal for the introduction of the sulfonyl group (-SO₂-) into a wide array of molecules. This guide focuses on a specific, yet highly significant member of this class: 1-octadecanesulfonyl chloride. Its defining characteristic is the long, 18-carbon alkyl chain (octadecyl group), which imparts unique physicochemical properties to the molecules it modifies.

The primary function of 1-octadecanesulfonyl chloride is to act as a potent sulfonating agent . The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it a prime target for attack by various nucleophiles.[1] This reactivity allows for the formation of stable sulfonamides and sulfonate esters, which are fundamental transformations in both academic research and industrial applications.[1] The presence of the long C₁₈ chain is not merely a structural passenger; it introduces significant lipophilicity, influencing properties such as solubility, surface activity, and biological interactions.[1][2] This guide provides an in-depth examination of the synthesis, reactivity, and application of 1-octadecanesulfonyl chloride, offering field-proven insights for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Profile

Understanding the fundamental properties and hazards of a reagent is a prerequisite for its effective and safe use in any laboratory setting.

Key Properties of 1-Octadecanesulfonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₇ClO₂S | [3][4] |

| Molecular Weight | 353.0 g/mol | [4][5] |

| CAS Number | 10147-41-8 | [3][4] |

| Appearance | Solid | [6] |

| Melting Point | 58-60 °C | [3][5] |

| Boiling Point | 430.5 °C at 760 mmHg | [3][5] |

| Density | 0.985 g/cm³ | [3][5] |

| Flash Point | 214.2 °C | [3][5] |

| Sensitivity | Moisture Sensitive | [3] |

Safety and Handling

1-Octadecanesulfonyl chloride is a hazardous chemical that must be handled with appropriate precautions.

-

Hazard Identification : It is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It is also a lachrymator.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, chemical-resistant clothing, and eye/face protection (splash-resistant goggles and a face shield).[7][8][9]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[7] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the work area.[9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive and will decompose in the presence of water to form hydrochloric acid and octadecanesulfonic acid.[3][10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis of 1-Octadecanesulfonyl Chloride

The preparation of alkylsulfonyl chlorides can be achieved through several methods, most commonly involving oxidative chlorination of sulfur-containing precursors like thiols or their derivatives.[11] A high-yield, two-step laboratory-scale synthesis proceeds via an S-alkyl isothiourea salt intermediate.[1]

Experimental Protocol: Synthesis via Thiourea Intermediate

This method involves the formation of an S-octadecyl isothiourea salt, followed by oxidative chlorination.

Step 1: Formation of S-Octadecyl Isothiourea Salt

-

To a round-bottom flask equipped with a reflux condenser, add 1-chlorooctadecane (1 equivalent) and thiourea (1 equivalent).

-

Add ethanol as the solvent and heat the mixture to reflux.

-

Maintain reflux for approximately 1 hour to ensure complete formation of the S-octadecyl isothiourea salt.

-

After cooling, remove the ethanol under reduced pressure (rotary evaporation).

-

Wash the resulting white solid with diethyl ether to remove any unreacted starting material, yielding the salt in nearly quantitative amounts.[6]

Step 2: Oxidative Chlorination

-

Dissolve the S-octadecyl isothiourea salt in a mixture of acetonitrile and water.

-

Cool the solution in an ice bath to a temperature between 0–20 °C.

-

Slowly add tert-butyl hypochlorite (t-BuOCl) as the oxidizing and chlorinating agent.

-

Control the addition rate to maintain the reaction temperature within the specified range.

-

After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

-

Perform an aqueous work-up by extracting the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it in vacuo.

-

Recrystallization of the crude product can yield 1-octadecanesulfonyl chloride with high purity (yields up to 95% have been reported).[1]

Caption: Synthesis workflow for 1-octadecanesulfonyl chloride.

Core Functionality: A Potent Agent for Sulfonylation

The synthetic utility of 1-octadecanesulfonyl chloride is rooted in its powerful electrophilic nature, enabling the facile formation of C-S bonds with a variety of nucleophiles.[1]

Synthesis of Sulfonamides via Reaction with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine is a classic and reliable method for synthesizing sulfonamides.[1][12] The reaction proceeds via a nucleophilic attack by the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1]

The choice of amine (primary vs. secondary) dictates the structure of the final product, a principle famously utilized in the Hinsberg test for distinguishing amine classes.[1]

-

Primary Amines : React to form N-substituted octadecanesulfonamides. The resulting sulfonamide retains an acidic proton on the nitrogen, rendering it soluble in aqueous alkali.[1]

-

Secondary Amines : React to form N,N-disubstituted octadecanesulfonamides. These products lack an acidic proton on the nitrogen and are therefore insoluble in alkali.[1]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of an N-Aryl Octadecanesulfonamide

-

In a round-bottom flask, dissolve the desired aniline (1.0 equivalent) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.[12]

-

Cool the solution in an ice bath (0 °C).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents), to the solution. The base serves to neutralize the HCl byproduct generated during the reaction.[12]

-

Prepare a solution of 1-octadecanesulfonyl chloride (1.0 equivalent) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6-18 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[12][13]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.[13]

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-aryl octadecanesulfonamide.

Synthesis of Sulfonate Esters via Reaction with Alcohols

Alcohols are generally poor leaving groups (-OH). Converting them into sulfonate esters (e.g., tosylates, mesylates, or in this case, octadecanesulfonates) transforms the hydroxyl group into an excellent leaving group (-OSO₂R). This "activation" of the alcohol is a critical step for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[14][15]

The reaction involves the nucleophilic oxygen of the alcohol attacking the electrophilic sulfur of 1-octadecanesulfonyl chloride.[15][16][17] A base, typically pyridine, is used both as a solvent and to neutralize the HCl byproduct.[14] A key advantage of this method is that the C-O bond of the alcohol remains intact during the ester formation, meaning the stereochemistry at a chiral carbon center is retained.[14]

Caption: General reaction scheme for sulfonate ester synthesis.

Experimental Protocol: Synthesis of an Alkyl Octadecanesulfonate

-

Dissolve the alcohol (1.0 equivalent) in pyridine, which acts as both the solvent and the base. Alternatively, use an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) or diisopropylethylamine (DIEA).[13]

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-octadecanesulfonyl chloride (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a period and then warm to room temperature, stirring for several hours to overnight until the reaction is complete (monitored by TLC).[13]

-

Quench the reaction by adding cold water or dilute acid (e.g., 1M HCl) to neutralize the excess base.

-